molecular formula C10H11IO4 B13674852 Methyl 2-iodo-4,6-dimethoxybenzoate

Methyl 2-iodo-4,6-dimethoxybenzoate

Cat. No.: B13674852
M. Wt: 322.10 g/mol
InChI Key: ORJYJNWUPXZGNF-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4,6-dimethoxybenzoate is a halogenated aromatic ester featuring iodine at the 2-position and methoxy groups at the 4- and 6-positions of the benzene ring. For instance, 2-iodo-4,6-dimethoxybenzoic acid (precursor to the ester) is synthesized via halogenation and oxidation steps, yielding a crystalline solid (m.p. 145–147°C) . The esterification of this acid with various alcohols—such as 3-methoxy-5-methylphenol or (R)-undec-10-yn-2-ol—produces derivatives with tailored physical and reactive properties . These compounds are pivotal intermediates in organic synthesis, particularly for pharmaceuticals, metal-organic frameworks (MOFs), and biotransformation studies .

Properties

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 2-iodo-4,6-dimethoxybenzoate

InChI

InChI=1S/C10H11IO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3

InChI Key

ORJYJNWUPXZGNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-iodo-4,6-dimethoxybenzoate

General Synthetic Strategy

The preparation of this compound typically involves iodination of a suitably substituted methyl benzoate derivative, often starting from methyl 4,6-dimethoxybenzoate or related compounds. The key challenge is selective iodination at the 2-position on the aromatic ring, which is influenced by the directing effects of the methoxy substituents and the ester group.

Iodination via Electrophilic Aromatic Substitution

A common approach is the electrophilic aromatic substitution (EAS) using iodine sources such as iodine monochloride (ICl), iodine (I2) with an oxidizing agent, or N-iodosuccinimide (NIS) under acidic or neutral conditions. The methoxy groups at the 4 and 6 positions activate the aromatic ring and direct electrophilic substitution to the ortho position relative to them, favoring iodination at the 2-position.

Literature-Reported Procedure for Related Compounds

While direct literature on this compound is limited, closely related compounds such as methyl 2-iodo-4,5-dimethoxybenzoate and methyl-4-iodobenzoate have well-documented synthesis routes that can be adapted.

Example: Synthesis of Methyl-4-iodobenzoate Derivatives
  • Source: Organic Syntheses details the preparation of methyl 4-iodobenzoate derivatives and iodonium salts, which involve oxidation of methyl-4-iodobenzoate with m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid, followed by reaction with trimethoxybenzene to form iodonium salts.
  • Procedure Highlights:
    • Methyl-4-iodobenzoate (50 mmol) and p-toluenesulfonic acid monohydrate (50 mmol) are suspended in acetonitrile.
    • m-CPBA (67.8 mmol) is added to oxidize the iodine center.
    • The mixture is heated to 75 °C, then 1,3,5-trimethoxybenzene (50 mmol) is added.
    • The product is isolated by precipitation with methyl tert-butyl ether (MTBE) and filtration.
  • Yield: Approximately 88-89% with high purity (98.7% by quantitative NMR).
  • Characterization: Confirmed by 1H NMR, 13C NMR, FT-IR, and HRMS.

This method illustrates the use of peracid oxidation to generate hypervalent iodine intermediates, which can be adapted for the preparation of this compound by selecting appropriate starting materials.

Data Tables and Analytical Results

Stock Solution Preparation for Methyl 2-iodo-4,5-dimethoxybenzoate (Analogous Compound)

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.1046 0.6209 0.3105
5 mg 15.5231 3.1046 1.5523
10 mg 31.0463 6.2093 3.1046

Note: This table is adapted from GlpBio data for methyl 2-iodo-4,5-dimethoxybenzoate and serves as a reference for solution preparation of related compounds.

Characterization Data for Methyl 4-iodobenzoate Derivative

Analytical Technique Data Summary
1H NMR (400 MHz, DMSO-d6) Signals corresponding to methyl, methoxy, aromatic protons consistent with structure
13C NMR (101 MHz, DMSO-d6) Chemical shifts confirming aromatic carbons and ester carbonyl
FT-IR (film) Peaks at 3083, 1720, 1581, 1212 cm⁻¹ indicating aromatic and ester functionalities
HRMS (ESI+) Calculated m/z 429.0193; Observed m/z 429.0192 (M - OTs)+ confirming molecular formula

These data confirm the successful synthesis and high purity of the iodinated methyl benzoate derivatives.

Summary of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Electrophilic Iodination Methyl 4,6-dimethoxybenzoate Iodine source (I2, ICl, or NIS), acid/base Variable Requires control for regioselectivity
Oxidative Iodination & Iodonium Salt Formation Methyl-4-iodobenzoate m-Chloroperoxybenzoic acid, p-toluenesulfonic acid, acetonitrile, 75 °C 88-89 Adaptable for 4,6-dimethoxy substitution; high purity achieved

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-iodo-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-iodo-4,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine and methoxy groups on the benzene ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Comparative Data for Methyl 2-Iodo-4,6-Dimethoxybenzoate and Analogs
Compound Name Substituents Physical State Melting Point (°C) Yield Key Reactivity/Application Reference
2-Iodo-4,6-dimethoxybenzoic acid (precursor) 2-I, 4,6-OCH3 (acid) Solid 145–147 54% Esterification precursor
3-Methoxy-5-methylphenyl ester (4a) 2-I, 4,6-OCH3; aryl ester Solid 106–108 70% DCC-mediated coupling
(S)-Undec-10-yn-2-yl ester (3.20) 2-I, 4,6-OCH3; alkyne ester Oil N/A 98% Cu-catalyzed macrocyclization
Methyl 2-bromo-4,6-dimethoxybenzoate 2-Br, 4,6-OCH3 Not specified N/A N/A Sonogashira coupling substrate
Methyl 5-iodo-2-methoxybenzoate 5-I, 2-OCH3 Crystalline N/A N/A MOF precursor

Halogen Substitution Effects

  • Reactivity: Iodo derivatives (e.g., this compound) exhibit distinct reactivity due to iodine’s polarizability and weaker C–I bond compared to bromo analogs. For example, iodolactones undergo fungal biotransformation without halogen loss, whereas bromo analogs may participate in coupling reactions (e.g., Sonogashira) .
  • Stability : Bromo derivatives like methyl 2-bromo-4,6-dimethoxybenzoate require stringent storage (4–8°C) due to higher reactivity and hazards (H315, H319, H335) . Iodo analogs, though less studied, likely exhibit greater thermal stability.

Ester Group Influence

  • Physical State : Bulky aryl esters (e.g., 4a) form solids (m.p. 106–108°C), while aliphatic esters (e.g., 3.20) remain oils, highlighting the role of steric effects in phase behavior .
  • Synthetic Flexibility : Dicyclohexylcarbodiimide (DCC) is effective for aryl ester synthesis (70% yield for 4a), whereas phosphine-based methods (e.g., Ph₃P/DIAD) achieve higher yields (98%) for alkyne esters .

Positional Isomerism

Methyl 5-iodo-2-methoxybenzoate (5-I, 2-OCH₃) demonstrates planar molecular packing in crystals, contrasting with the 2-iodo-4,6-dimethoxy substitution pattern. This positional difference affects applications; the 5-iodo isomer is a MOF linker, while 2-iodo derivatives are leveraged for macrocyclic lactone synthesis .

Amino-Substituted Analogs

Replacing iodine with amino groups (e.g., methyl 2-amino-4,6-dimethoxybenzoate) increases nucleophilicity, enabling acetylation or diazotization reactions unsuitable for iodo derivatives .

Q & A

Q. Methodological Insight :

  • Key Parameters :

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature0–25°CHigher temps → side reactions
    Iodine Equivalents1.1–1.5 eqExcess → di-iodination
    Oxidizing AgentNaOCl (0.5 eq)Ensures I⁺ generation

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Basic Research Focus :
Discrepancies in NMR chemical shifts (e.g., aromatic proton signals) often arise from solvent effects or impurities. Standardize characterization by using deuterated DMSO or CDCl₃ for ¹H/¹³C NMR and comparing data with computationally predicted spectra (e.g., DFT/B3LYP/6-311+G(d,p)) .

Advanced Research Focus :
Contradictions in melting points (e.g., 217–220°C vs. 210–215°C) may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent retention .

Q. Methodological Insight :

  • Cross-Validation Protocol :
    • Compare experimental NMR with literature (e.g., Portalone, 2008 ).
    • Recrystallize from ethanol/water to isolate pure polymorph.
    • Report solvent and instrument calibration details.

What catalytic systems are effective for coupling reactions involving this compound?

Basic Research Focus :
The iodine substituent enables cross-coupling reactions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/Na₂CO₃ (70°C, 12h). For Sonogashira couplings, employ CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes in trimethylamine, achieving ~80% yield .

Advanced Research Focus :
Ligand design (e.g., bulky phosphines) enhances selectivity in couplings. For example, Xantphos ligands suppress homocoupling in Sonogashira reactions. Mechanistic studies (e.g., ESI-MS monitoring) reveal oxidative addition rates depend on Pd coordination geometry .

Q. Methodological Insight :

  • Catalyst Screening Table :

    Reaction TypeCatalyst SystemYield Range
    Suzuki-MiyauraPd(PPh₃)₄/Na₂CO₃65–85%
    SonogashiraPdCl₂(PPh₃)₂/CuI70–80%
    Buchwald-HartwigPd₂(dba)₃/XPhos50–60%

How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Basic Research Focus :
The electron-donating methoxy groups activate the aromatic ring toward electrophilic attack but deactivate it toward nucleophilic substitution. However, the iodine atom’s polarizability facilitates SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) under microwave irradiation (120°C, DMF) .

Advanced Research Focus :
DFT calculations show the C-I bond’s low energy (~50 kcal/mol) enables oxidative addition to Pd(0). Substituent effects (Hammett σ values) predict reactivity: σₚ (OMe) = -0.27, enhancing ring electron density and stabilizing transition states in metal-mediated reactions .

Q. Methodological Insight :

  • Reactivity Trends :

    NucleophileConditionsProduct Yield
    PiperidineDMF, 120°C, MW, 2h60%
    Sodium AzideDMSO, 80°C, 6h45%

What strategies mitigate decomposition during storage of this compound?

Basic Research Focus :
Decomposition via C-I bond cleavage is minimized by storing the compound in amber vials under inert gas (N₂/Ar) at 4–8°C. Regular HPLC analysis monitors degradation (e.g., free benzoic acid formation) .

Advanced Research Focus :
Accelerated stability studies (40°C/75% RH) identify degradation pathways. LC-MS reveals hydrolysis products (e.g., 4,6-dimethoxybenzoic acid). Stabilizers like BHT (0.1%) inhibit radical-mediated decomposition .

Q. Methodological Insight :

  • Storage Protocol :
    • Use vacuum-sealed containers with desiccants.
    • Conduct monthly purity checks via TLC (hexane/EtOAc 3:1).

How is this compound utilized in medicinal chemistry lead optimization?

Advanced Research Focus :
The compound serves as a scaffold for kinase inhibitors. For example, Suzuki coupling with pyridinylboronic acids generates candidates for EGFR inhibition. SAR studies show methoxy groups enhance solubility, while iodine aids in radioisotope labeling for tracer studies .

Q. Methodological Insight :

  • Case Study :
    • Target : EGFR T790M inhibitor.
    • Modification : Couple with 4-aminophenylboronic acid.
    • Result : IC₅₀ = 12 nM (vs. 350 nM for parent compound) .

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